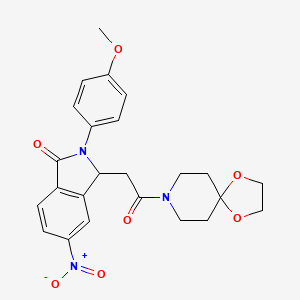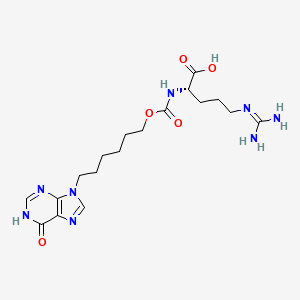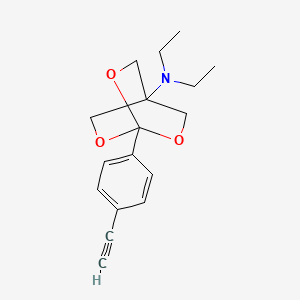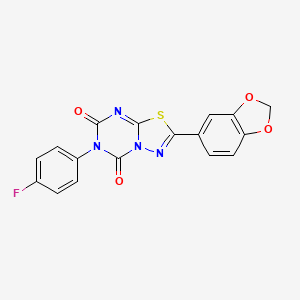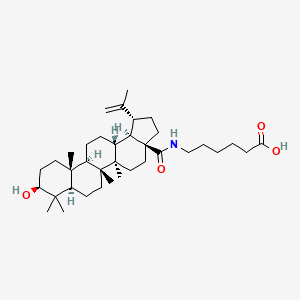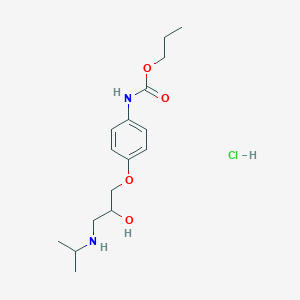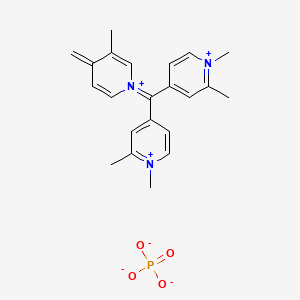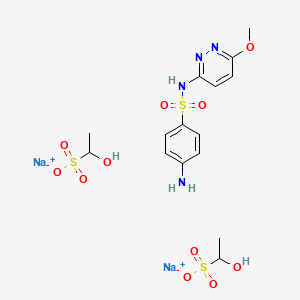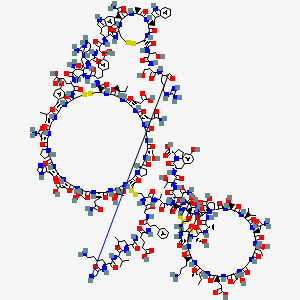
Laticauda semifasciata III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laticauda semifasciata III is a neurotoxic protein component derived from the venom of the sea snake Laticauda semifasciata. This compound consists of 66 amino acid residues and features five disulfide bridges . It is known for its weak and reversible neurotoxic effects, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The isolation of Laticauda semifasciata III involves several chromatographic techniques. Initially, the venom is subjected to CM-cellulose column chromatography, which helps in separating the different components based on their charge properties . Further purification steps include gel filtration and high-performance liquid chromatography to achieve a high degree of purity.
Analyse Chemischer Reaktionen
Laticauda semifasciata III undergoes various chemical reactions, primarily involving its amino acid residues and disulfide bridges. Common reactions include oxidation and reduction, which can alter the disulfide bridges and affect the protein’s structure and function. The major products formed from these reactions are typically modified versions of the original protein, with changes in their neurotoxic properties .
Wissenschaftliche Forschungsanwendungen
Laticauda semifasciata III has several scientific research applications:
Chemistry: It is used to study protein folding and disulfide bridge formation.
Biology: Researchers use it to understand the mechanisms of neurotoxicity and the role of specific amino acid residues in protein function.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in developing treatments for neurodegenerative diseases.
Industry: It serves as a model compound for developing new chromatographic techniques and purification methods.
Wirkmechanismus
The neurotoxic effects of Laticauda semifasciata III are primarily due to its interaction with specific molecular targets in the nervous system. The compound binds to acetylcholine receptors, inhibiting their function and leading to a reversible blockade of nerve signal transmission. This interaction disrupts normal neuronal communication, resulting in the observed neurotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Laticauda semifasciata III is unique compared to other neurotoxic proteins from sea snake venom due to its specific amino acid sequence and the arrangement of its disulfide bridges. Similar compounds include:
Erabutoxins a, b, and c: These are other neurotoxic proteins from Laticauda semifasciata venom, but they differ in their amino acid sequences and neurotoxic potency.
Laticauda colubrina and Laticauda laticaudata venom components: These compounds share some structural similarities but have different neurotoxic properties and molecular targets.
This compound stands out due to its unique combination of weak and reversible neurotoxic effects, making it a valuable tool for scientific research.
Eigenschaften
CAS-Nummer |
79955-79-6 |
|---|---|
Molekularformel |
C305H458N86O100S10 |
Molekulargewicht |
7250 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(3R,8R,11S,14S,17S,20S,26S,29S,32S,35S,38S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(1R,2aR,4S,7S,9aS,10S,12aS,13S,15aS,16S,19R,21aS,22S,24aS,25S,28S,31R,34S,37S,40S,46S,49S,52S,55S,58S,64R,69R,72S,75S,78S,81S,84S,87S,93S,96S,99S)-10,46-bis(4-aminobutyl)-2a-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-22,93-bis(2-amino-2-oxoethyl)-15a,75-bis(3-amino-3-oxopropyl)-58-benzyl-9a-[(2S)-butan-2-yl]-40-(3-carbamimidamidopropyl)-12a,55-bis(2-carboxyethyl)-81-(carboxymethyl)-72,78-bis[(1R)-1-hydroxyethyl]-13,21a,34,37-tetrakis(hydroxymethyl)-4,99-bis[(4-hydroxyphenyl)methyl]-84-(1H-imidazol-5-ylmethyl)-16,28-bis(1H-indol-3-ylmethyl)-25-methyl-52,96-bis(2-methylpropyl)-1a,2,5,8,8a,11,11a,14,14a,17,17a,20,20a,23,23a,26,29,29a,32,35,38,41,44,47,50,53,56,59,62,71,74,77,80,83,86,92,95,98-octatriacontaoxo-7,49-di(propan-2-yl)-4a,5a,31a,32a,66,67-hexathia-a,3,6,7a,9,10a,12,13a,15,16a,18,19a,21,22a,24,27,28a,30,33,36,39,42,45,48,51,54,57,60,63,70,73,76,79,82,85,91,94,97-octatriacontazapentacyclo[67.37.23.419,31.087,91.0124,128]tritriacontahectane-64-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-11-(4-aminobutyl)-29-(2-amino-2-oxoethyl)-14-[(2S)-butan-2-yl]-17-(2-carboxyethyl)-20,26-bis[(1R)-1-hydroxyethyl]-35-(hydroxymethyl)-2,10,13,16,19,22,25,28,31,34,37-undecaoxo-32-propan-2-yl-5,6-dithia-1,9,12,15,18,21,24,27,30,33,36-undecazabicyclo[36.3.0]hentetracontane-8-carbonyl]amino]-7-(4-aminobutyl)-10-(carboxymethyl)-16-(hydroxymethyl)-13-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C305H458N86O100S10/c1-25-142(13)234-292(479)344-173(58-37-41-91-309)252(439)369-207(284(471)373-206-131-497-493-128-203(368-251(438)171(56-35-39-89-307)340-267(454)191(111-229(425)426)348-244(431)146(17)333-272(459)196(121-393)364-283(206)470)279(466)355-189(108-218(314)410)269(456)386-240(152(23)402)296(483)361-193(103-157-68-74-163(406)75-69-157)299(486)391-97-47-63-214(391)303(490)491)132-499-501-135-209(301(488)390-96-46-62-213(390)287(474)367-200(125-397)276(463)380-233(141(11)12)291(478)359-190(109-219(315)411)270(457)384-236(148(19)398)288(475)329-119-224(416)377-237(149(20)399)294(481)346-179(258(445)381-234)81-87-228(423)424)375-297(484)238(150(21)400)383-245(432)147(18)331-242(429)144(15)334-277(464)201-126-492-500-134-210-302(489)389-95-45-61-212(389)286(473)366-195(120-392)249(436)328-117-222(414)336-174(76-82-215(311)407)253(440)341-178(80-86-227(421)422)257(444)382-235(143(14)26-2)293(480)374-208(133-498-494-127-202(370-255(442)176(78-84-225(417)418)338-246(433)166(310)52-42-92-322-304(317)318)278(465)351-183(101-155-64-70-161(404)71-65-155)263(450)349-180(98-137(3)4)262(449)360-194(110-220(316)412)300(487)388-94-44-60-211(388)285(472)357-187(106-160-115-321-136-330-160)266(453)356-192(112-230(427)428)271(458)387-239(151(22)401)295(482)345-175(77-83-216(312)408)259(446)385-241(153(24)403)298(485)376-210)281(468)352-184(102-156-66-72-162(405)73-67-156)268(455)379-231(139(7)8)289(476)343-172(57-36-40-90-308)250(437)362-198(123-395)274(461)353-186(105-159-114-325-168-54-33-31-51-165(159)168)265(452)371-204-129-495-496-130-205(372-264(451)185(104-158-113-324-167-53-32-30-50-164(158)167)347-243(430)145(16)332-260(447)188(107-217(313)409)354-280(204)467)282(469)365-199(124-396)275(462)363-197(122-394)273(460)339-169(59-43-93-323-305(319)320)247(434)326-116-221(413)335-170(55-34-38-88-306)256(443)378-232(140(9)10)290(477)358-181(99-138(5)6)261(448)342-177(79-85-226(419)420)254(441)350-182(100-154-48-28-27-29-49-154)248(435)327-118-223(415)337-201/h27-33,48-51,53-54,64-75,113-115,136-153,166,169-214,231-241,324-325,392-406H,25-26,34-47,52,55-63,76-112,116-135,306-310H2,1-24H3,(H2,311,407)(H2,312,408)(H2,313,409)(H2,314,410)(H2,315,411)(H2,316,412)(H,321,330)(H,326,434)(H,327,435)(H,328,436)(H,329,475)(H,331,429)(H,332,447)(H,333,459)(H,334,464)(H,335,413)(H,336,414)(H,337,415)(H,338,433)(H,339,460)(H,340,454)(H,341,440)(H,342,448)(H,343,476)(H,344,479)(H,345,482)(H,346,481)(H,347,430)(H,348,431)(H,349,450)(H,350,441)(H,351,465)(H,352,468)(H,353,461)(H,354,467)(H,355,466)(H,356,453)(H,357,472)(H,358,477)(H,359,478)(H,360,449)(H,361,483)(H,362,437)(H,363,462)(H,364,470)(H,365,469)(H,366,473)(H,367,474)(H,368,438)(H,369,439)(H,370,442)(H,371,452)(H,372,451)(H,373,471)(H,374,480)(H,375,484)(H,376,485)(H,377,416)(H,378,443)(H,379,455)(H,380,463)(H,381,445)(H,382,444)(H,383,432)(H,384,457)(H,385,446)(H,386,456)(H,387,458)(H,417,418)(H,419,420)(H,421,422)(H,423,424)(H,425,426)(H,427,428)(H,490,491)(H4,317,318,322)(H4,319,320,323)/t142-,143-,144-,145-,146-,147-,148+,149+,150+,151+,152+,153+,166-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,231-,232-,233-,234-,235-,236-,237-,238-,239-,240-,241-/m0/s1 |
InChI-Schlüssel |
VLKWCUBWIFHGLB-GFYSSRGUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC5=CNC6=CC=CC=C65)C)CC(=O)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC7=CC=C(C=C7)O)C(C)C)CCCCN)CO)CC8=CNC9=CC=CC=C98)CO)CO)CCCNC(=N)N)CCCCN)C(C)C)CC(C)C)CCC(=O)O)CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C2=O)CO)C(C)C)CC(=O)N)[C@@H](C)O)[C@@H](C)O)CCC(=O)O)[C@@H](C)CC)CCCCN)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)C)CC(=O)O)CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N2CCC[C@H]2C(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)CCC(=O)N)CO)[C@@H](C)O)CCC(=O)N)[C@@H](C)O)CC(=O)O)CC1=CN=CN1)CC(=O)N)CC(C)C)CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |
Kanonische SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CNC6=CC=CC=C65)C)CC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC7=CC=C(C=C7)O)C(C)C)CCCCN)CO)CC8=CNC9=CC=CC=C98)CO)CO)CCCNC(=N)N)CCCCN)C(C)C)CC(C)C)CCC(=O)O)CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CO)C(C)C)CC(=O)N)C(C)O)C(C)O)CCC(=O)O)C(C)CC)CCCCN)C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)C)CC(=O)O)CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N2CCCC2C(=O)O)C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CCC(=O)N)CO)C(C)O)CCC(=O)N)C(C)O)CC(=O)O)CC1=CN=CN1)CC(=O)N)CC(C)C)CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



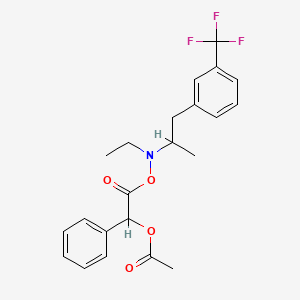
![1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12718664.png)
